
Oleyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleyl iodide is an organic compound with the chemical formula C18H35I. It is an iodinated derivative of oleyl alcohol, which is a long-chain fatty alcohol. This compound is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oleyl iodide can be synthesized through the iodination of oleyl alcohol. The reaction typically involves the use of iodine (I2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under reflux conditions to ensure complete conversion of oleyl alcohol to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of iodine monochloride (ICl) as the iodinating agent, which can provide higher yields and purity. The reaction is conducted in a controlled environment to ensure safety and consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Oleyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: this compound can be reduced to oleyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, this compound can be oxidized to oleyl aldehyde or oleyl acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Oleyl alcohol, oleyl cyanide, oleyl amine.
Reduction: Oleyl alcohol.
Oxidation: Oleyl aldehyde, oleyl acid.
Wissenschaftliche Forschungsanwendungen
Oleyl iodide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including surfactants and emulsifiers.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of oleyl iodide primarily involves its ability to undergo substitution and reduction reactions. The iodine atom in this compound is highly reactive and can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, its long hydrophobic chain allows it to interact with lipid membranes, which is useful in biological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Oleyl Alcohol: The parent compound of oleyl iodide, used in the synthesis of this compound.
Oleyl Chloride: Another halogenated derivative of oleyl alcohol, used in similar applications.
Stearyl Iodide: A similar iodinated fatty alcohol with a longer carbon chain.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the iodine atom, which imparts distinct chemical properties compared to other halogenated derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C18H35I |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(Z)-1-iodooctadec-9-ene |
InChI |
InChI=1S/C18H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- |
InChI-Schlüssel |
TVDRYRJRVCTYOL-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCI |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


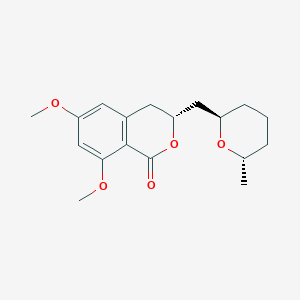

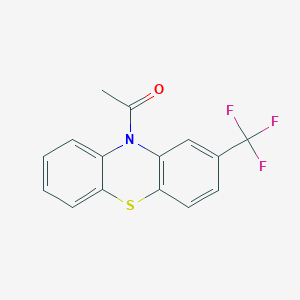
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)

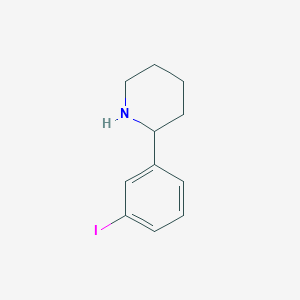
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
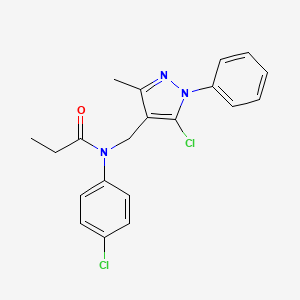




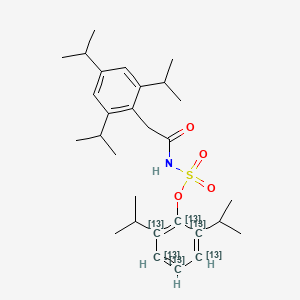
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
